Metiamid

Übersicht

Beschreibung

Metiamid ist ein Histamin-H2-Rezeptor-Antagonist, der aus einem anderen H2-Antagonisten, Burimamide, entwickelt wurde. Es war eine Zwischenverbindung bei der Entwicklung des erfolgreichen Anti-Ulkus-Medikaments Cimetidin (Tagamet) . This compound ist bekannt für seine Fähigkeit, die Sekretion von Magensäure zu hemmen, was es zu einer wichtigen Verbindung bei der Behandlung von Magengeschwüren und anderen säurebedingten Erkrankungen macht .

Wissenschaftliche Forschungsanwendungen

Metiamid wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung verwendet, um Histamin-H2-Rezeptor-Antagonisten zu untersuchen.

Biologie: Untersucht für seine Auswirkungen auf die Magensäuresekretion und seine mögliche Rolle bei der Modulation von Immunantworten.

Medizin: Wird hauptsächlich zur Behandlung von Magengeschwüren und anderen säurebedingten Erkrankungen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den H2-Rezeptor bindet, der sich auf der basolateralen Membran der Magensäurezellen befindet. Diese Bindung blockiert die Wirkung von Histamin, was zu einer Verringerung der Magensäuresekretion und einer Abnahme des Magenvolumens und der Magensäure führt . Die kompetitive Hemmung des H2-Rezeptors führt zu den therapeutischen Wirkungen, die bei der Behandlung von Magengeschwüren und anderen säurebedingten Erkrankungen beobachtet werden .

Wirkmechanismus

Target of Action

Metiamide primarily targets the Histamine H2 receptor . This receptor is located on the basolateral membrane of the gastric parietal cell . The H2 receptor plays a crucial role in the regulation of gastric acid secretion .

Mode of Action

Metiamide acts as an antagonist of the Histamine H2 receptor . It binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity .

Biochemical Pathways

The primary biochemical pathway affected by Metiamide is the gastric acid secretion pathway . By inhibiting the H2 receptor, Metiamide reduces the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin . Metiamide also inhibits many of the isoenzymes of the hepatic CYP450 enzyme system .

Result of Action

The molecular and cellular effects of Metiamide’s action primarily involve a reduction in gastric acid secretion . This can lead to a decrease in the symptoms of conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, heartburn, and acid indigestion .

Action Environment

Factors such as temperature, humidity, and the presence of other substances can influence a drug’s stability, efficacy, and the body’s response to it .

Biochemische Analyse

Biochemical Properties

Metiamide interacts with the histamine H2 receptor, which is a protein located on the basolateral membrane of the gastric parietal cell . By binding to this receptor, Metiamide blocks the effects of histamine, leading to a reduction in gastric acid secretion .

Cellular Effects

Metiamide has a significant impact on gastric parietal cells. It reduces basal and nocturnal gastric acid secretion, leading to a reduction in gastric volume, acidity, and the amount of gastric acid released in response to stimuli including food, caffeine, insulin, betazole, or pentagastrin .

Molecular Mechanism

The mechanism of action of Metiamide involves binding to the H2 receptor located on the basolateral membrane of the gastric parietal cell . This binding blocks the effects of histamine, resulting in competitive inhibition that reduces gastric acid secretion and decreases gastric volume and acidity .

Temporal Effects in Laboratory Settings

Metiamide has been found to be about 10 times more active than burimamide in vitro in antagonizing histamine H2-receptors

Dosage Effects in Animal Models

In animal models, the dosage of Metiamide has a significant impact on its effects. For instance, a dosage group of 50.0 mg/kg demonstrated significantly fewer ulcers than the saline animals in a study on rats .

Metabolic Pathways

Metiamide inhibits many of the isoenzymes of the hepatic CYP450 enzyme system

Transport and Distribution

It is known that Metiamide binds to the H2 receptor located on the basolateral membrane of the gastric parietal cell .

Subcellular Localization

The subcellular localization of Metiamide is related to its target, the H2 receptor, which is located on the basolateral membrane of the gastric parietal cell

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Metiamid umfasst mehrere Schritte:

Reaktion von Ethyl-2-Chloracetessigsäureester mit Formamid: Diese Reaktion erzeugt 4-Carboethoxy-5-methylimidazol.

Reduktion des Carbonsäureesters: Der Carbonsäureester wird unter Verwendung von Natrium in flüssigem Ammoniak über eine Birch-Reduktion reduziert, was zum entsprechenden Alkohol führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren und automatisierter Systeme hilft bei der Skalierung der Produktion, während gleichzeitig Konsistenz und Qualität gewahrt bleiben.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Metiamid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amin-Derivate.

Substitution: Verschiedene Analoga mit modifizierten Thioharnstoffgruppen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

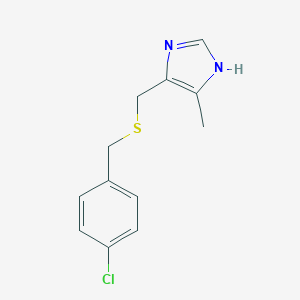

Burimamide: Der Vorläufer von Metiamid, weniger wirksam und weniger stabil bei physiologischem pH-Wert.

Cimetidin: Aus this compound entwickelt, wirksamer und mit weniger Nebenwirkungen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner Zwischenrolle bei der Entwicklung von Cimetidin einzigartig. Es lieferte wichtige Einblicke in die Struktur-Wirkungs-Beziehung von H2-Rezeptor-Antagonisten, was zur Entwicklung wirksamerer und sichererer Medikamente führte. Trotz seines anfänglichen Versprechens war der klinische Einsatz von this compound aufgrund des Auftretens von Agranulozytose bei einigen Patienten begrenzt .

Eigenschaften

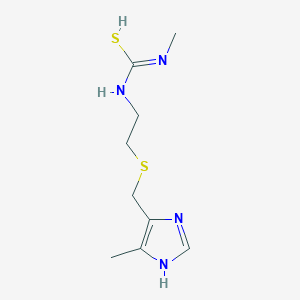

IUPAC Name |

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPLBWLMYGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188390 | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Metiamide binds to an H2-receptor located on the basolateral membrane of the gastric parietal cell, blocking histamine effects. This competitive inhibition results in reduced gastric acid secretion and a reduction in gastric volume and acidity. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

34839-70-8 | |

| Record name | Metiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

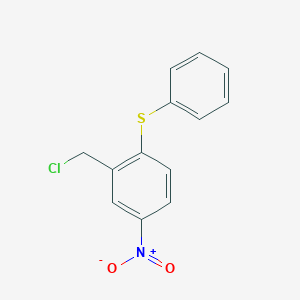

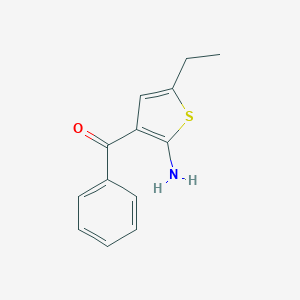

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B374596.png)

![N-[4-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-N-{3-[2-(dimethylamino)ethoxy]benzylidene}amine](/img/structure/B374600.png)

![1-Methyl-4-{2-[(4-methylphenyl)sulfanyl]benzoyl}piperazine](/img/structure/B374602.png)

![2-[2-[(Z)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethyl-ethanamine](/img/structure/B374604.png)

![3-[2-(benzyloxy)phenoxy]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B374608.png)

![2-{[2-(Acetyloxy)-5-(carboxymethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B374610.png)

![Piperazine, 1-methyl-4-[2-(phenylthio)benzoyl]-](/img/structure/B374611.png)

![N-methyl-N-{2-[2-(phenylsulfanyl)phenyl]ethyl}amine](/img/structure/B374612.png)

![1-[2-(Phenylsulfanyl)benzyl]pyrrolidine](/img/structure/B374613.png)

![4-({2-[(Methylamino)methyl]phenyl}sulfanyl)phenol](/img/structure/B374615.png)